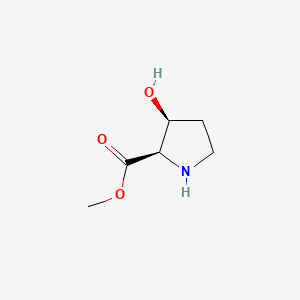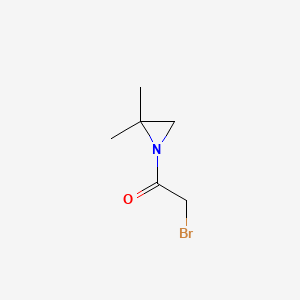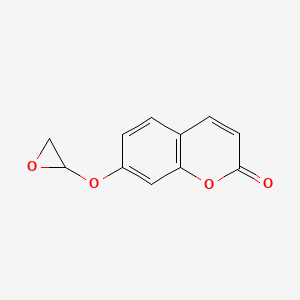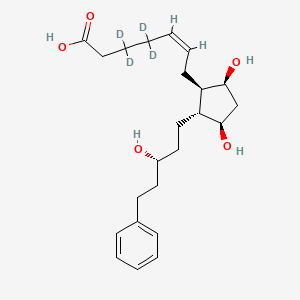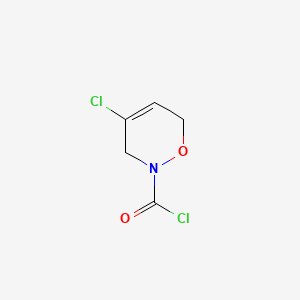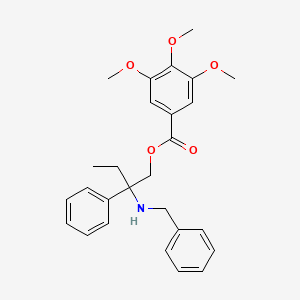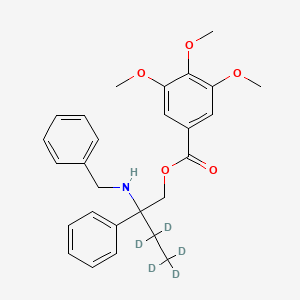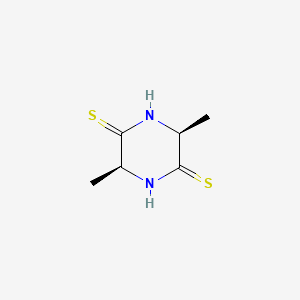
(3S,6S)-3,6-dimethylpiperazine-2,5-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,6S)-3,6-dimethylpiperazine-2,5-dithione is a chemical compound belonging to the class of piperazine derivatives. Piperazine compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of two sulfur atoms in the dithione group makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6S)-3,6-dimethylpiperazine-2,5-dithione can be achieved through several methods. One common approach involves the self-condensation of (S)-3-aminopyrrolidine-2,5-dione in refluxing acetonitrile. Another method includes the self-condensation of L-asparagine methyl ester at room temperature, which is more efficient . These methods yield optically pure this compound, confirmed by analytical and spectroscopic data.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
(3S,6S)-3,6-dimethylpiperazine-2,5-dithione undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the dithione group allows for unique reactivity patterns.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the dithione group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the dithione group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dithione group can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or sulfides.
Scientific Research Applications
(3S,6S)-3,6-dimethylpiperazine-2,5-dithione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which (3S,6S)-3,6-dimethylpiperazine-2,5-dithione exerts its effects involves interactions with various molecular targets. The dithione group can interact with metal ions, proteins, and other biomolecules, influencing their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (3S,6S)-3,6-bis(4-hydroxybenzyl)piperazine-2,5-dione
- (3S,6S)-3,6-bis(carbamoylmethyl)piperazine-2,5-dione
Uniqueness
(3S,6S)-3,6-dimethylpiperazine-2,5-dithione is unique due to the presence of the dithione group, which imparts distinct chemical reactivity and potential biological activities. Compared to other piperazine derivatives, this compound offers unique opportunities for chemical modifications and applications in various fields .
Properties
IUPAC Name |
(3S,6S)-3,6-dimethylpiperazine-2,5-dithione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S2/c1-3-5(9)8-4(2)6(10)7-3/h3-4H,1-2H3,(H,7,10)(H,8,9)/t3-,4-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYQNKLBFQZNNC-IMJSIDKUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=S)NC(C(=S)N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=S)N[C@H](C(=S)N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
